molecular formula C21H24N2O4S2 B2713360 (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide CAS No. 941987-31-1

(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide

Cat. No.: B2713360
CAS No.: 941987-31-1
M. Wt: 432.55
InChI Key: RHSQVUUVRXNIGC-QURGRASLSA-N
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Description

(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a methoxyphenyl group, a sulfonyl group, and a trimethylbenzothiazolylidene moiety, making it an interesting subject for research in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 3,4,6-trimethylbenzothiazole with appropriate reagents under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides or sulfonic acids.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group can be coupled to the benzothiazole core using palladium-catalyzed cross-coupling reactions.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amide bond formation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide
  • This compound
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-14-12-15(2)20-18(13-14)28-21(23(20)3)22-19(24)6-5-11-29(25,26)17-9-7-16(27-4)8-10-17/h7-10,12-13H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSQVUUVRXNIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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